N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Description
N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a phenyl group and a carboxamide functional group The presence of a hydroxy group and an enyl side chain further adds to its chemical diversity
Properties
IUPAC Name |
N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-6-15-7-4-5-8-18(15)21-20(24)22-11-12-25-19-10-9-17(23)13-16(19)14-22/h2,4-5,7-10,13,23H,1,3,6,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCMQVQPKCSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1NC(=O)N2CCOC3=C(C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed alkene carboamination or carboalkoxylation reactions. These transformations involve the coupling of a carbon electrophile with an unsaturated alcohol or amine, leading to the formation of the benzoxazepine ring . The reaction conditions often require the use of palladium catalysts, along with suitable ligands and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The enyl side chain may also play a role in modulating the compound’s binding affinity and selectivity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2-but-3-enylphenyl)furan-3-carboxamide
- 2-but-3’-enyl-2-oxazoline
- 2-dec-9’-enyl-2-oxazoline
Uniqueness
N-(2-but-3-enylphenyl)-7-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both a benzoxazepine ring and a hydroxy group provides a versatile platform for chemical modifications and potential biological activity. Its distinct enyl side chain further differentiates it from other similar compounds, offering unique opportunities for research and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
